

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride chemical structure

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Compound of Interest

Compound Name: 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride

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Abstract

This technical guide provides a comprehensive overview of **1-(4-(methylamino)piperidin-1-yl)ethanone hydrochloride** (CAS No: 71879-46-4), a key piperidine-based chemical intermediate.^{[1][2]} The document delineates its chemical structure, physicochemical properties, a plausible synthetic route, and detailed analytical methodologies for its characterization. Designed for researchers, medicinal chemists, and process development scientists, this guide offers field-proven insights into the handling, analysis, and potential applications of this versatile building block in modern drug discovery. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction and Physicochemical Profile

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a secondary amine-containing heterocyclic compound. Its structure features a piperidine ring N-acylated with an acetyl group and substituted at the 4-position with a methylamino group. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient building block for further chemical modifications in pharmaceutical synthesis.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS). The dual functionality of this molecule—a tertiary amide and a secondary amine—allows for selective chemical elaboration, positioning it as a valuable starting material for creating libraries of complex target molecules.

Chemical Structure

The chemical structure consists of a central piperidine ring. The nitrogen at position 1 is part of a tertiary amide (acetyl group), which reduces its basicity and nucleophilicity. The nitrogen at position 4 is a secondary amine (methylamino group), which remains a reactive site for nucleophilic addition or substitution reactions.

Caption: 2D structure of **1-(4-(methylamino)piperidin-1-yl)ethanone hydrochloride**.

Physicochemical and Registry Information

Quantitative data for this compound is summarized below. It is primarily available as a research chemical, and as such, extensive physical property data (e.g., melting point, solubility) is not always published and should be determined empirically upon receipt.

Property	Value	Source
CAS Number	71879-46-4	[1][2][3][4]
Molecular Formula	C ₈ H ₁₆ N ₂ O·HCl (or C ₈ H ₁₇ ClN ₂ O)	[1][3]
Molecular Weight	192.69 g/mol	[1][3][4]
MDL Number	MFCD21604234	[3][4]
Synonyms	1-Acetyl-N-methyl-4-piperidinamine monohydrochloride	[1]
SMILES	CC(N1CCC(NC)CC1)=O.[H]Cl	[3]
Storage	Room temperature, dry, sealed environment	[3]

Synthesis and Purification Workflow

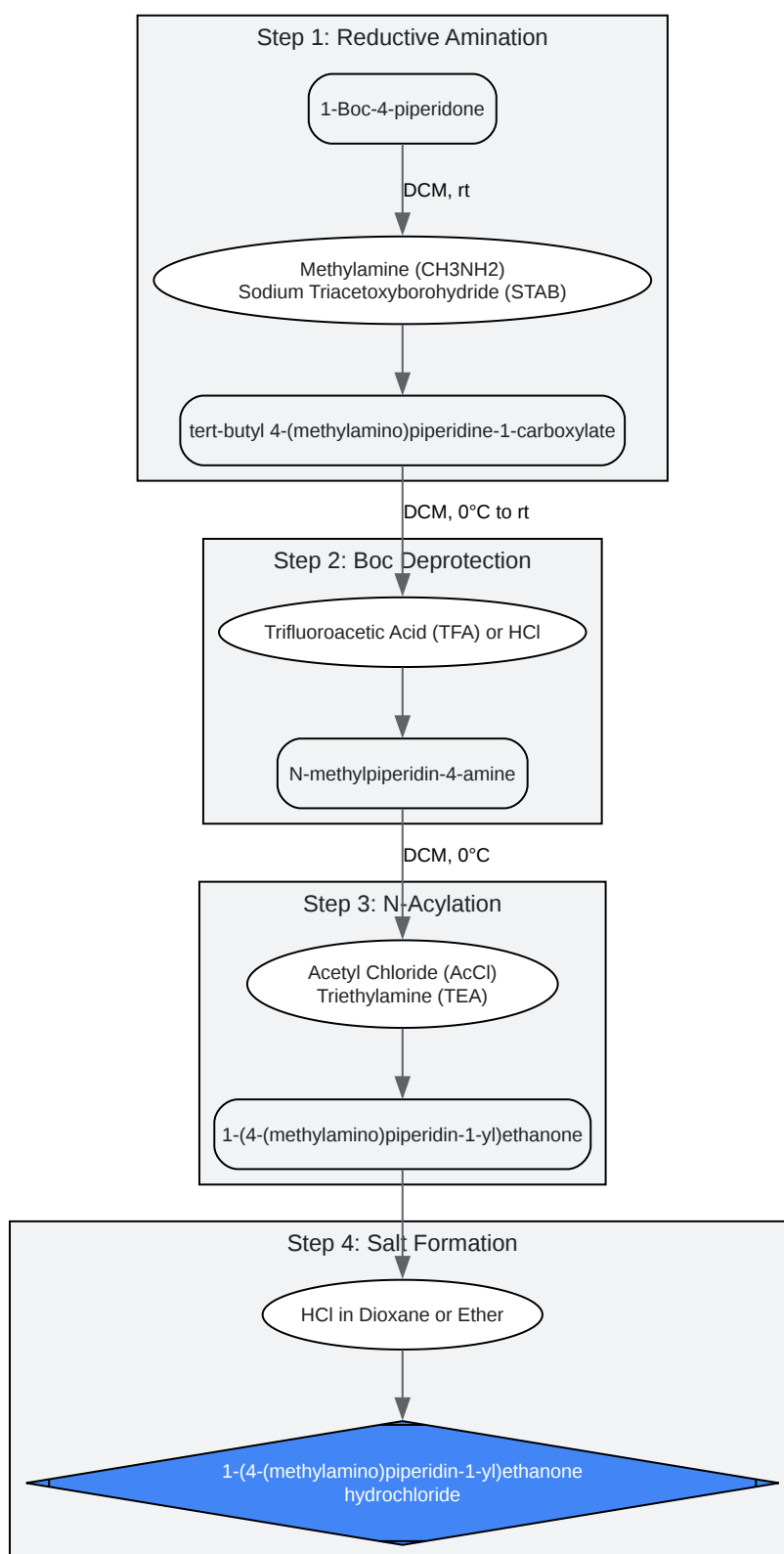
A robust and scalable synthesis is critical for the utility of any chemical building block. While specific proprietary routes of synthesis may vary between suppliers, a logical and commonly employed pathway can be devised from commercially available starting materials. The following represents a field-proven, logical approach.

Retrosynthetic Analysis and Strategy

The target molecule can be disconnected at the N-acetyl bond and the C4-N bond of the piperidine ring. This retrosynthesis leads back to a 4-piperidone precursor, which is a common and accessible starting material.^[5] The synthesis strategy is therefore a two-step process:

- Reductive Amination: Introduction of the methylamino group at the C4 position of a suitable piperidone.
- N-Acylation: Acetylation of the piperidine ring nitrogen. The order of these steps is crucial to avoid competing side reactions.

Proposed Synthetic Workflow



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Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(methyldamino)piperidine-1-carboxylate

- To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.5 M), add methylamine (2.0 M solution in THF, 1.2 eq).
- Stir the mixture at room temperature for 1 hour to facilitate imine formation.
- Cool the reaction to 0 °C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise, maintaining the temperature below 10 °C. Expertise Note: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not reduce the ketone starting material and can be added directly to the mixture of the amine and carbonyl.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
- Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 2 & 3: Boc Deprotection and N-Acylation

- Dissolve the crude intermediate from Step 1 in DCM (~0.5 M) and cool to 0 °C.
- Add trifluoroacetic acid (TFA, 5.0 eq) dropwise. Trustworthiness Note: The use of a volatile acid like TFA allows for easy removal post-reaction, simplifying purification.
- Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete deprotection.
- Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
- Re-dissolve the crude amine salt in fresh DCM and cool to 0 °C.

- Add triethylamine (TEA, 3.0 eq) to neutralize the salt and act as a base.
- Slowly add acetyl chloride (1.1 eq) dropwise. Monitor the exothermic reaction.
- Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

Step 4: Salt Formation and Purification

- Purify the crude free base by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM).
- Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate.
- Add a solution of HCl in dioxane (e.g., 4 M, 1.1 eq) dropwise with stirring.
- The hydrochloride salt will precipitate. Stir the resulting slurry for 30 minutes.
- Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product as a white or off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. Commercial suppliers typically provide a Certificate of Analysis (CoA) including HPLC and ¹H NMR data.[\[1\]](#)

Spectroscopic and Chromatographic Data (Predicted)

Technique	Expected Results
¹ H NMR	(400 MHz, DMSO-d ₆) δ ppm: ~9.2 (br s, 2H, -NH ₂ ⁺ -), ~4.2 & 3.8 (m, 2H, piperidine H1/H5 axial), ~3.0 & 2.6 (m, 2H, piperidine H1/H5 equatorial), ~2.9 (m, 1H, piperidine H4), 2.5 (s, 3H, -NHCH ₃), 2.0 (s, 3H, -COCH ₃), ~1.8 & 1.4 (m, 4H, piperidine H2/H3). Note: The two N-acetyl rotamers may cause peak broadening or duplication.
¹³ C NMR	(100 MHz, DMSO-d ₆) δ ppm: ~168.5 (C=O), ~48.0 (piperidine C4), ~44.0 & ~40.0 (piperidine C1/C5), ~30.0 (-NHCH ₃), ~28.0 (piperidine C2/C3), ~21.0 (-COCH ₃).
Mass Spec (ESI+)	Expected [M+H] ⁺ for the free base (C ₈ H ₁₆ N ₂ O) at m/z = 157.13. Key fragments may include loss of the acetyl group or cleavage of the piperidine ring.
HPLC (Purity)	Column: C18 (e.g., 4.6 x 150 mm, 5 μm). Mobile Phase: Gradient of Acetonitrile in Water with 0.1% TFA. Detection: UV at 210 nm. Expected retention time and purity >95%.

Standard HPLC Protocol for Purity Assessment

- System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 5% Acetonitrile, 95% Water, 0.1% TFA).
- Sample Preparation: Prepare a sample stock solution of the hydrochloride salt in water or methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase.
- Injection: Inject 10 μL of the sample.
- Gradient Elution:

- 0-2 min: 5% Acetonitrile
 - 2-15 min: Linear gradient from 5% to 95% Acetonitrile
 - 15-18 min: Hold at 95% Acetonitrile
 - 18-20 min: Return to 5% Acetonitrile and re-equilibrate.
- Data Analysis: Integrate the peak area for the main component and any impurities. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. Self-Validation: The use of a gradient method ensures that both early and late-eluting impurities are captured, providing a trustworthy purity assessment.

Applications in Research and Development

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in its bifunctional nature, which allows for diverse synthetic elaborations.

- Scaffold for CNS Agents: The piperidine core is prevalent in drugs targeting CNS disorders. The secondary amine at the C4 position can be functionalized to introduce pharmacophores that interact with specific receptors, such as dopamine, serotonin, or opioid receptors. A related compound, 1-(4-aminopiperidin-1-yl)ethanone, is noted for its use in synthesizing compounds for neurological and psychiatric disorders.[6] Furthermore, the 4-piperidone core is a known precursor in the synthesis of potent analgesics like fentanyl.[5]
- Kinase Inhibitor Synthesis: The structure can serve as a versatile scaffold in the development of kinase inhibitors. For example, substituted aminopiperidines are key components of inhibitors for kinases like Akt, which are important targets in oncology.[7]
- Metabolic Disease Research: Piperidine derivatives have also been explored as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[8] The secondary amine of the title compound provides a convenient handle to attach larger, more complex moieties required for specific enzyme active site interactions.

The N-acetyl group provides a stable, neutral amide that often serves as a placeholder or a simple structural element. The key reactive site is the secondary methylamino group, which can

undergo a variety of chemical transformations including:

- Alkylation
- Arylation (e.g., Buchwald-Hartwig amination)
- Acylation
- Sulfonylation
- Urea/thiourea formation

This chemical versatility makes it an attractive starting point for generating compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a well-defined chemical entity with significant potential as a building block in pharmaceutical R&D. Its synthesis is achievable through standard organic chemistry transformations, and its structure can be unequivocally confirmed using modern analytical techniques. The strategic placement of a reactive secondary amine and a stable tertiary amide on a privileged piperidine scaffold provides medicinal chemists with a versatile tool for the design and synthesis of novel therapeutic agents targeting a broad range of diseases. This guide provides the foundational knowledge required for its effective procurement, characterization, and implementation in a research setting.

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